molecular formula C9H12FNO B1397929 1-[3-(2-Fluoroethoxy)phenyl]methanamine CAS No. 1037078-87-7

1-[3-(2-Fluoroethoxy)phenyl]methanamine

Cat. No.: B1397929
CAS No.: 1037078-87-7
M. Wt: 169.2 g/mol
InChI Key: VHAGHBKALUHQOZ-UHFFFAOYSA-N
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Description

1-[3-(2-Fluoroethoxy)phenyl]methanamine is an organic chemical compound belonging to the class of benzylamines. It is a colorless liquid with a molecular formula of C9H12FNO and a molecular weight of 165.2 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Fluoroethoxy)phenyl]methanamine typically involves the reduction of 3-(2-Fluoroethoxy)benzonitrile. The reaction is carried out in two stages:

    Stage 1: 3-(2-Fluoroethoxy)benzonitrile is reacted with lithium aluminium tetrahydride in tetrahydrofuran at 0°C for 1.5 hours.

    Stage 2: The reaction mixture is then treated with sodium hydroxide and water in tetrahydrofuran for 20 minutes.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the reduction of benzonitrile derivatives using similar reagents and conditions as described above .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Fluoroethoxy)phenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions typically yield primary amines.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted benzylamine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Benzaldehyde and benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

1-[3-(2-Fluoroethoxy)phenyl]methanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors in biological systems, potentially leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A common precursor in organic chemistry, used in the industrial production of many pharmaceuticals.

    Phenylmethanamine: Another benzylamine derivative with similar chemical properties.

Uniqueness

1-[3-(2-Fluoroethoxy)phenyl]methanamine is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

[3-(2-fluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAGHBKALUHQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCF)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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